Substantially Elevated Lipophilicity (XLogP3) Compared to the 4‑Methoxy and Unsubstituted Phenylsulfonyl Indoline Analogs
The target compound exhibits a computed XLogP3 of 4.3, which is 1.7 log units higher than that of its closest analog, 1‑(4‑methoxybenzenesulfonyl)‑2,3‑dihydro‑1H‑indole (XLogP3 = 2.6), and approximately 0.7 log units above the unsubstituted 1‑(phenylsulfonyl)indoline (LogP = 3.58) [1]. This increase is attributable to the addition of the hydrophobic tert‑butyl group at the meta position of the benzenesulfonyl ring. In drug‑discovery settings, a logP increase of this magnitude typically correlates with enhanced passive membrane permeability and potential blood‑brain barrier penetration, although it also reduces aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 1‑(4‑Methoxybenzenesulfonyl)‑2,3‑dihydro‑1H‑indole (XLogP3 = 2.6); 1‑(Phenylsulfonyl)indoline (LogP = 3.58) |
| Quantified Difference | ΔXLogP3 = +1.7 vs. 4‑methoxy analog; ΔLogP ≈ +0.7 vs. unsubstituted analog |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm; experimental LogP from Chemsrc for the unsubstituted analog |
Why This Matters
Higher lipophilicity directly influences membrane permeability and CNS penetration potential, making the target compound a preferred starting point when designing brain‑penetrant sulfonamide probes or when aiming to improve cellular uptake of downstream derivatives.
- [1] PubChem CID 16444497: XLogP3 = 4.3; PubChem CID 669089: XLogP3 = 2.6; Chemsrc CAS 81114‑41‑2: LogP = 3.58. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5(3), 235‑248. View Source
